molecular formula C18H17N3O5S B2616380 Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate CAS No. 330200-86-7

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2616380
CAS No.: 330200-86-7
M. Wt: 387.41
InChI Key: SVBDMSNQWKXUPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a benzamide group, and a pyrrolidinone moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological outcome.

Comparison with Similar Compounds

Ethyl 2-(2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazol-4-yl)acetate can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-2-26-16(24)9-12-10-27-18(19-12)20-17(25)11-3-5-13(6-4-11)21-14(22)7-8-15(21)23/h3-6,10H,2,7-9H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBDMSNQWKXUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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